![molecular formula C3H5ClFNO B1304036 N-Methyl chlorofluoroacetamide CAS No. 53441-15-9](/img/structure/B1304036.png)
N-Methyl chlorofluoroacetamide
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Overview
Description
N-Methyl chlorofluoroacetamide is a chemical compound with the CAS Number: 53441-15-9 and a linear formula of C3H5ClFNO . It is used as a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular weight of N-Methyl chlorofluoroacetamide is 125.53 . Its IUPAC name is 2-chloro-2-fluoro-N-methylacetamide . The InChI code is 1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) .Scientific Research Applications
Antiviral Agents for COVID-19
N-Methyl chlorofluoroacetamide has been investigated as a covalent inhibitor for the 3C-like protease (3CLpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Researchers synthesized CFA derivatives and evaluated their biochemical efficiency. One specific compound, 8a (YH-6), demonstrated strong antiviral activity by blocking SARS-CoV-2 replication in infected cells. X-ray structural analysis revealed that 8a forms a covalent bond with Cys145 at the catalytic center of 3CLpro .
Proteomics Research
N-Methyl chlorofluoroacetamide is used as a specialty product in proteomics research. Its reactivity with cysteine residues makes it valuable for studying protein modifications and interactions .
Fragment-Based Drug Discovery
The compound’s electrophilic reactivity has been harnessed in fragment-based approaches to discover irreversible covalent inhibitors for various protein targets. Researchers explore its potential as a ligand for specific proteins .
Mechanism of Action
properties
IUPAC Name |
2-chloro-2-fluoro-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPTVVOTWUGZJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382058 |
Source
|
Record name | 2-chloro-2-fluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl chlorofluoroacetamide | |
CAS RN |
53441-15-9 |
Source
|
Record name | 2-Chloro-2-fluoro-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53441-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-2-fluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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